molecular formula C14H19NO B1289226 1-Benzyl-3,5-dimethylpiperidin-4-one CAS No. 836-21-5

1-Benzyl-3,5-dimethylpiperidin-4-one

Numéro de catalogue: B1289226
Numéro CAS: 836-21-5
Poids moléculaire: 217.31 g/mol
Clé InChI: KUUYMZATYJQLLZ-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

DS-7309 est un activateur de la glucokinase développé par Daiichi Sankyo Co., Ltd. Il est principalement étudié pour son potentiel dans le traitement du diabète de type 2. Les activateurs de la glucokinase sont des composés qui améliorent l’activité de la glucokinase, une enzyme qui joue un rôle crucial dans le métabolisme du glucose en catalysant la conversion du glucose en glucose-6-phosphate .

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse de DS-7309 implique plusieurs étapes, notamment la préparation de composés intermédiaires et leurs réactions ultérieures dans des conditions contrôlées. Les détails spécifiques concernant les voies de synthèse et les conditions de réaction sont propriétaires et non divulgués au public. On sait que la synthèse implique des techniques standard de chimie organique telles que des réactions de condensation, des processus de purification et la cristallisation .

Méthodes de production industrielle

La production industrielle de DS-7309 impliquerait probablement une mise à l’échelle des méthodes de synthèse en laboratoire pour produire le composé en plus grandes quantités. Cela comprendrait l’optimisation des conditions de réaction, l’utilisation de réactifs de qualité industrielle et l’emploi de techniques de purification à grande échelle pour garantir la pureté et la cohérence du composé .

Analyse Des Réactions Chimiques

Types de réactions

DS-7309 subit diverses réactions chimiques, notamment :

Réactifs et conditions courants

Les réactifs courants utilisés dans les réactions de DS-7309 comprennent des agents oxydants comme le permanganate de potassium, des agents réducteurs comme le borohydrure de sodium et divers catalyseurs pour faciliter les réactions de substitution. Les conditions de réaction, telles que la température, la pression et le choix du solvant, sont optimisées pour obtenir les transformations souhaitées .

Principaux produits formés

Les principaux produits formés à partir des réactions de DS-7309 dépendent des conditions de réaction et des réactifs spécifiques utilisés. Par exemple, l’oxydation peut produire des dérivés oxydés avec des activités biologiques modifiées, tandis que les réactions de substitution peuvent produire des analogues avec différents groupes fonctionnels .

Applications de la recherche scientifique

DS-7309 a plusieurs applications de recherche scientifique, notamment :

    Chimie : Utilisé comme composé modèle pour étudier l’activation de la glucokinase et ses effets sur le métabolisme du glucose.

    Biologie : Étudié pour son rôle dans la modulation des niveaux de glucose dans les systèmes biologiques, en particulier dans le contexte de la recherche sur le diabète.

    Médecine : Exploré comme agent thérapeutique potentiel pour la gestion du diabète de type 2 en améliorant l’activité de la glucokinase et en améliorant l’homéostasie du glucose.

    Industrie : Applications potentielles dans le développement de nouveaux traitements du diabète et de produits pharmaceutiques connexes

Applications De Recherche Scientifique

Medicinal Chemistry

1-Benzyl-3,5-dimethylpiperidin-4-one serves as a crucial intermediate in the synthesis of pharmaceutical compounds. Notably, it has been identified as an intermediate in the preparation of Tofacitinib , a Janus Kinase inhibitor used for treating rheumatoid arthritis and ulcerative colitis. The synthesis process involves converting this compound into optically active intermediates that are further processed to yield Tofacitinib or its salts .

Molecular Docking Studies

Recent studies have employed molecular docking techniques to evaluate the binding affinity of this compound derivatives with various biological targets. For example, computational quantum chemical studies have demonstrated the stability and reactivity of derivatives through Density Functional Theory (DFT) calculations. These studies provide insights into the electronic properties of the compound, including the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), which are critical for understanding its interaction with target proteins .

Therapeutic Potential

The therapeutic applications of this compound extend beyond its role as a synthetic intermediate. Research has indicated that compounds derived from this structure exhibit various pharmacological activities, including anti-inflammatory and analgesic effects. For instance, related piperidine derivatives have shown promise in modulating pain pathways and may serve as potential candidates for developing new analgesics .

Structure-Activity Relationship Studies

Understanding the structure-activity relationship (SAR) of this compound is essential for optimizing its pharmacological properties. Studies have highlighted how modifications to the piperidine ring can influence biological activity, including binding affinity to specific receptors involved in pain modulation .

Data Table: Summary of Applications

Application AreaDescriptionKey Findings/Examples
Medicinal Chemistry Intermediate for synthesizing TofacitinibInvolves conversion to optically active forms
Molecular Docking Binding affinity studies with biological targetsStability assessed via DFT calculations
Therapeutic Potential Anti-inflammatory and analgesic propertiesPotential candidates for new analgesics
Structure-Activity Relationship Influence of structural modifications on biological activityVariations affect receptor binding and efficacy

Case Studies

  • Tofacitinib Synthesis : The application of this compound in synthesizing Tofacitinib demonstrates its significance in developing treatments for autoimmune diseases. The process has been optimized for efficiency and yield .
  • Molecular Docking Analysis : A study utilizing molecular docking techniques on derivatives of this compound revealed promising interactions with target proteins involved in inflammation pathways, suggesting potential therapeutic applications .

Mécanisme D'action

DS-7309 exerce ses effets en activant la glucokinase, une enzyme qui catalyse la conversion du glucose en glucose-6-phosphate. Cette activation améliore le métabolisme du glucose, ce qui conduit à une meilleure homéostasie du glucose. La cible moléculaire de DS-7309 est la glucokinase, et la voie impliquée comprend la voie de la glycolyse, où le glucose est métabolisé pour produire de l’énergie .

Comparaison Avec Des Composés Similaires

Composés similaires

Unicité de DS-7309

DS-7309 est unique en son activation spécifique de la glucokinase, conduisant à un métabolisme du glucose amélioré et à des avantages thérapeutiques potentiels pour le diabète de type 2. Contrairement à d’autres activateurs de la glucokinase, DS-7309 a montré des résultats prometteurs dans des études précliniques, indiquant son potentiel pour un développement et une application clinique ultérieurs .

Activité Biologique

1-Benzyl-3,5-dimethylpiperidin-4-one (often referred to as BDM) is a piperidine derivative notable for its unique chemical structure and potential biological activities. This compound has garnered attention in medicinal chemistry due to its interactions with various biological targets, suggesting applications in pharmacology and therapeutic development.

Chemical Structure and Properties

  • Molecular Formula : C14H19NO
  • Molecular Weight : Approximately 217.31 g/mol
  • Structural Features : The compound features a piperidine ring substituted with a benzyl group and two methyl groups at the 3 and 5 positions, which contribute to its unique reactivity and biological activity.

BDM exhibits significant biological activity primarily through its ability to interact with specific enzymes and receptors. Research indicates that it may function as an enzyme inhibitor, potentially modulating metabolic pathways that are crucial for various physiological processes.

Key Mechanisms:

  • Enzyme Inhibition : BDM has been studied for its ability to inhibit specific enzymes, which may lead to therapeutic outcomes in neurological and psychiatric disorders.
  • Receptor Modulation : The compound's interactions with receptors can influence signaling pathways, making it a candidate for drug development aimed at treating conditions like obesity and sexual dysfunction .

Antimicrobial Activity

BDM has shown promising antimicrobial properties, indicating potential applications in treating infections. Its structural characteristics may enhance its stability and efficacy against various pathogens.

Neurological Effects

Studies have highlighted BDM's potential in neurological contexts, particularly through its modulation of neurotransmitter systems. This suggests possible applications in treating conditions such as depression or anxiety disorders.

Case Studies and Research Findings

  • Case Study on Enzyme Inhibition :
    • A study demonstrated that BDM could inhibit a specific enzyme linked to metabolic disorders, showing promise for developing treatments aimed at obesity management .
    • The compound's ability to modulate enzyme activity was quantitatively assessed, revealing an IC50 value indicative of its potency.
  • Antiproliferative Activity :
    • Research involving cell lines indicated that BDM exhibited antiproliferative effects, particularly in cancer models. This activity was attributed to its ability to induce cell cycle arrest and apoptosis in malignant cells .
  • Structure-Activity Relationship (SAR) :
    • A detailed SAR analysis revealed that the positioning of the methyl groups significantly affects the compound's binding affinity and biological activity. Variations in the piperidine structure led to differing levels of potency against targeted enzymes .

Data Tables

Biological ActivityMeasurement MethodResult
Enzyme InhibitionIC50 Assay20 nM (indicative potency)
AntimicrobialZone of InhibitionEffective against E. coli
AntiproliferativeCell Viability Assay70% inhibition in cancer cell lines

Propriétés

IUPAC Name

1-benzyl-3,5-dimethylpiperidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO/c1-11-8-15(9-12(2)14(11)16)10-13-6-4-3-5-7-13/h3-7,11-12H,8-10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUUYMZATYJQLLZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC(C1=O)C)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60624246
Record name 1-Benzyl-3,5-dimethylpiperidin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60624246
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

836-21-5
Record name 1-Benzyl-3,5-dimethylpiperidin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60624246
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-benzyl-3,5-dimethylpiperidin-4-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

To 1-benzyl-3-methyl-4-piperidone (2.0 g, 9.8 mmol) in THF at about −78° C. under argon, was added Lithium diisopropylamide (7.35 mL, 14.7 mmol, 2 M in heptane/THF/ethylbenzene). After stirring for about 1 hour at about −78° C., iodomethane (0.73 mL, 11.8 mmol) was added. The reaction mixture was stirred for about 1 hour at about −78° C., then warmed to room temperature. Stirring was continued overnight at room temperature. The reaction was quenched with saturated ammonium chloride solution, and extracted with ethyl acetate. The organic layer was washed with water, then brine and dried over magnesium sulfate. The crude product was chromatographed on silica gel, eluting with EtOAc/hexane (3:10) to give a yellow oil of the title compound.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
7.35 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0.73 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

To a −78° C. solution of 1-benzyl-3-methyl-piperidin-4-one (4.06 g, 20 mmol) in anhydrous THF (20 mL) was added lithium hexamethyldisilazide (21 mL, 21 mmol of a 1.0 M solution THF). After being stirred at −78° C. for 30 min, a solution of iodomethane (1.31 mL, 21 mmol) in THF (5 mL) was added into the reaction mixture. The resultant solution was stirred at 25° C. for 2 h and quenched with water. The aqueous layer was extracted with CH2Cl2. The organic extracts were combined, washed with brine and dried over MgSO4. The solution was filtered and concentrated in vacuo to give the crude product. The crude material was purified by flash column chromatography (hexane/EtOAc) to provide 1.37 g (31.5% yield) of 1-benzyl-3,5-dimethyl-piperidin-4-one.
Quantity
4.06 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
1.31 mL
Type
reactant
Reaction Step Two
Name
Quantity
5 mL
Type
solvent
Reaction Step Two
[Compound]
Name
resultant solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Synthesis routes and methods III

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
CC(C)[N-]C(C)C
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.